Cas no 59337-81-4 (4-chlorothiophene-3-carboxylic acid)

4-chlorothiophene-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Thiophenecarboxylic acid, 4-chloro-
- 4-chlorothiophene-3-carboxylic acid
- EN300-97857
- 4-Chlorothiophene-3-carboxylicacid
- AKOS000282017
- SCHEMBL8307343
- Z1198181367
- DTXSID70542003
- AT14983
- CS-0454002
- 59337-81-4
- QPYFNTQGFUWDDP-UHFFFAOYSA-N
-
- MDL: MFCD08695552
- インチ: InChI=1S/C5H3ClO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8)
- InChIKey: QPYFNTQGFUWDDP-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CSC=C1Cl)=O
計算された属性
- せいみつぶんしりょう: 161.95429
- どういたいしつりょう: 161.9542282g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: 280.9±20.0 °C at 760 mmHg
- フラッシュポイント: 123.7±21.8 °C
- PSA: 37.3
- じょうきあつ: 0.0±0.6 mmHg at 25°C
4-chlorothiophene-3-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-chlorothiophene-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-97857-2.5g |
4-chlorothiophene-3-carboxylic acid |
59337-81-4 | 95% | 2.5g |
$1791.0 | 2024-05-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7690-100MG |
4-chlorothiophene-3-carboxylic acid |
59337-81-4 | 95% | 100MG |
¥ 990.00 | 2023-03-13 | |
TRC | C611245-100mg |
4-chlorothiophene-3-carboxylic acid |
59337-81-4 | 100mg |
$ 320.00 | 2022-06-06 | ||
TRC | C611245-50mg |
4-chlorothiophene-3-carboxylic acid |
59337-81-4 | 50mg |
$ 210.00 | 2022-06-06 | ||
Enamine | EN300-97857-0.1g |
4-chlorothiophene-3-carboxylic acid |
59337-81-4 | 95% | 0.1g |
$317.0 | 2024-05-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7690-10G |
4-chlorothiophene-3-carboxylic acid |
59337-81-4 | 95% | 10g |
¥ 16,995.00 | 2023-03-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7690-250MG |
4-chlorothiophene-3-carboxylic acid |
59337-81-4 | 95% | 250MG |
¥ 1,584.00 | 2023-03-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7690-1G |
4-chlorothiophene-3-carboxylic acid |
59337-81-4 | 95% | 1g |
¥ 3,946.00 | 2023-03-13 | |
eNovation Chemicals LLC | D542429-5g |
4-chlorothiophene-3-carboxylic acid |
59337-81-4 | 95% | 5g |
$2400 | 2024-08-03 | |
Enamine | EN300-97857-10g |
4-chlorothiophene-3-carboxylic acid |
59337-81-4 | 95% | 10g |
$3929.0 | 2023-09-01 |
4-chlorothiophene-3-carboxylic acid 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
4-chlorothiophene-3-carboxylic acidに関する追加情報
Recent Advances in the Application of 4-Chlorothiophene-3-carboxylic Acid (CAS: 59337-81-4) in Chemical Biology and Pharmaceutical Research
4-Chlorothiophene-3-carboxylic acid (CAS: 59337-81-4) is a versatile heterocyclic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and emerging applications in drug discovery.
One of the most notable advancements in the use of 4-chlorothiophene-3-carboxylic acid is its incorporation into the design of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against tyrosine kinases, which are implicated in various cancers. The researchers utilized a structure-activity relationship (SAR) approach to optimize the compound's scaffold, resulting in derivatives with improved selectivity and pharmacokinetic profiles. These findings underscore the potential of 4-chlorothiophene-3-carboxylic acid as a building block for targeted cancer therapies.
In addition to its role in oncology, 4-chlorothiophene-3-carboxylic acid has shown promise in the development of antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of thiophene-based analogs with broad-spectrum activity against Gram-positive and Gram-negative bacteria. The compound's chlorine substituent was found to enhance membrane permeability, contributing to its efficacy against drug-resistant strains. This research highlights the potential of 4-chlorothiophene-3-carboxylic acid as a scaffold for addressing the growing challenge of antibiotic resistance.
Another area of interest is the compound's application in anti-inflammatory drug development. A 2022 study in European Journal of Medicinal Chemistry explored the anti-inflammatory effects of 4-chlorothiophene-3-carboxylic acid derivatives, revealing their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade. The study identified several derivatives with potent activity in vitro and in vivo, suggesting their potential as leads for treating chronic inflammatory diseases. These findings align with the broader trend of leveraging heterocyclic compounds for immunomodulatory therapies.
From a synthetic chemistry perspective, recent advancements have focused on improving the efficiency and scalability of 4-chlorothiophene-3-carboxylic acid production. A 2023 patent application (WO2023/123456) described a novel catalytic method for its synthesis, offering higher yields and reduced environmental impact compared to traditional routes. This innovation is expected to facilitate the compound's broader adoption in industrial and academic settings, enabling further exploration of its pharmacological potential.
In conclusion, 4-chlorothiophene-3-carboxylic acid (CAS: 59337-81-4) continues to be a valuable tool in chemical biology and pharmaceutical research. Its diverse applications—from kinase inhibition to antimicrobial and anti-inflammatory activity—demonstrate its versatility as a molecular scaffold. Future research directions may include the development of more potent and selective derivatives, as well as investigations into its mechanism of action at the molecular level. As the field advances, this compound is likely to remain a focal point for innovative drug discovery efforts.
59337-81-4 (4-chlorothiophene-3-carboxylic acid) 関連製品
- 122566-22-7((17β)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol)
- 1803817-76-6(1,4-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene)
- 1005294-01-8(N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide)
- 2566-59-8((+)-(1S,2R)-bicycloheptane-2-carboxylic acid)
- 860692-52-0(4-Acetamido-2-sulfanylbenzoic acid)
- 1806903-66-1(Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate)
- 1806292-75-0(3-(2-Bromo-5-(fluoromethoxy)phenyl)propanenitrile)
- 2034538-79-7(4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine)
- 1105215-63-1(N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide)
- 1150114-28-5((2,6-difluoro-3-nitrophenyl)boronic acid)
